



# Application Notes and Protocols for Cell Viability Assay Using TIC10g

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

TIC10g, also known as ONC201, is a small molecule inhibitor of dopamine receptor D2 (DRD2) and a ligand for the mitochondrial caseinolytic protease P (ClpP).[1] It is a promising anticancer agent that has shown efficacy in various preclinical models, including glioblastoma, colorectal, and prostate cancer.[1][2] One of the key mechanisms of action of TIC10g is the induction of the TNF-related apoptosis-inducing ligand (TRAIL) pathway.[3] TIC10g inactivates Akt and ERK kinases, leading to the nuclear translocation of the transcription factor Foxo3a.[4] In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, upregulating its transcription and also increasing the expression of its pro-apoptotic receptor, Death Receptor 5 (DR5).[3][4] [5] This dual induction of both the ligand and its receptor leads to potent and selective apoptosis in tumor cells, while largely sparing normal cells.[5]

These application notes provide a detailed protocol for assessing the effect of **TIC10g** on the viability of cancer cells using a luminescence-based ATP assay, a highly sensitive method for determining the number of viable cells in culture.

## **Data Presentation**

The following table summarizes hypothetical IC50 values of **TIC10g** in various cancer cell lines, as might be determined using the protocol described below. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.



Cell Line	Cancer Type	TIC10g IC50 (μM)
U251	Glioblastoma	2.5
SF8628	Diffuse Intrinsic Pontine Glioma	1.8
HCT116	Colorectal Cancer	3.2
PC-3	Prostate Cancer	4.5
MDA-MB-231	Breast Cancer	1.9

## **Signaling Pathway and Experimental Workflow**

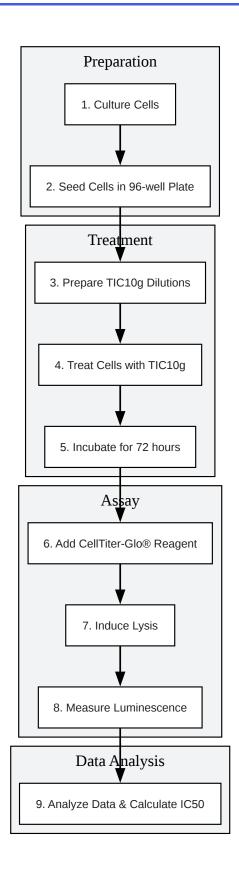
The following diagrams illustrate the **TIC10g** signaling pathway and the experimental workflow for the cell viability assay.



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Caption: TIC10g signaling pathway leading to apoptosis.





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Caption: Experimental workflow for TIC10g cell viability assay.



## Experimental Protocol: Cell Viability Assay Using CellTiter-Glo®

This protocol describes a method to determine the viability of glioblastoma cells (e.g., U251 cell line) after treatment with a dose range of **TIC10g** using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[6][7][8]

#### Materials:

- **TIC10g** (ONC201)
- Glioblastoma cell line (e.g., U251)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well opaque-walled microplates suitable for luminescence readings
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- · Multichannel pipette
- Luminometer

#### Procedure:

- Cell Culture and Seeding:
  - 1. Culture U251 glioblastoma cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
  - 2. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.



- 3. Resuspend the cells in fresh complete medium and perform a cell count.
- 4. Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100  $\mu$ L of complete medium.
- 5. Include wells with medium only to serve as a background control.
- 6. Incubate the plate overnight to allow cells to attach.
- TIC10g Treatment:
  - 1. Prepare a stock solution of **TIC10g** in DMSO.
  - 2. On the day of treatment, prepare serial dilutions of **TIC10g** in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10  $\mu$ M). Prepare a vehicle control containing the same concentration of DMSO as the highest **TIC10g** concentration.
  - 3. Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared **TIC10g** dilutions or vehicle control to the respective wells.
  - 4. Incubate the plate for 72 hours at 37°C with 5% CO2.
- CellTiter-Glo® Assay:
  - 1. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[9][10]
  - 2. Add 100 μL of CellTiter-Glo® Reagent to each well, including the background control wells.[9][10]
  - 3. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
  - 4. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [9][10]
  - 5. Measure the luminescence of each well using a luminometer.
- Data Analysis:



- Subtract the average luminescence value of the background control wells from all other luminescence readings.
- 2. Calculate the percentage of cell viability for each **TIC10g** concentration using the following formula:
  - % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x
     100
- Plot the percentage of cell viability against the log of the TIC10g concentration to generate a dose-response curve.
- 4. Determine the IC50 value from the dose-response curve.

#### **Expected Results:**

Treatment with **TIC10g** is expected to decrease the viability of glioblastoma cells in a dose-dependent manner. The luminescence signal, and therefore the calculated cell viability, will decrease as the concentration of **TIC10g** increases. From the resulting dose-response curve, an IC50 value can be determined, which represents the potency of **TIC10g** in the specific cell line tested.

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